N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
描述
This compound features a thiophene ring substituted with a 1-hydroxyethyl group, a cyclopentylmethyl spacer, and a propanamide linker terminating in a 4-(trifluoromethyl)phenyl group. Structural analogs often vary in core heterocycles, substituents, or terminal aromatic groups, leading to differences in pharmacological profiles .
属性
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3NO2S/c1-15(27)18-9-10-19(29-18)21(12-2-3-13-21)14-26-20(28)11-6-16-4-7-17(8-5-16)22(23,24)25/h4-5,7-10,15,27H,2-3,6,11-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYINJDOSOZLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized pharmacological implications:
| Compound Name | Core Structure | Key Substituents | Pharmacological Implications | Evidence ID |
|---|---|---|---|---|
| Target Compound | Thiophene | 1-hydroxyethyl, cyclopentylmethyl, CF₃-phenyl | Enhanced hydrophobicity; potential CNS activity | [1, 2] |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Biphenyl | Indole-ethyl, fluoro-biphenyl | Serotonin receptor modulation; π-π interactions | [3] |
| 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-... (furopyridine core) | Furo[2,3-b]pyridine | CF₃-ethylamino, cyclopropane carbamoyl | Kinase inhibition; improved metabolic stability | [5] |
| N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | Propanamide | Tetrazole, methoxyphenyl | Bioisosteric replacement (tetrazole for COOH) | [7] |
Key Observations:
- Core Heterocycles: The thiophene in the target compound offers distinct electronic properties compared to indole () or furopyridine ().
- Fluorinated Groups: The CF₃ group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to the methoxy group in ’s compound, which may enhance solubility but reduce membrane permeability .
- Bioisosteres: The tetrazole in ’s compound mimics carboxylic acids, improving oral bioavailability, whereas the CF₃ group in the target compound prioritizes hydrophobic binding pockets .
Binding Affinity and Docking Studies
Using Glide XP scoring (), the target compound’s CF₃-phenyl and cyclopentylmethyl groups may contribute to hydrophobic enclosure in protein pockets, similar to the fluoro-biphenyl in . However, the indole’s NH group in ’s compound could form hydrogen bonds absent in the target molecule .
Pharmacokinetic and Bioactivity Profiles
- Metabolic Stability: The CF₃ group in the target compound reduces CYP450-mediated oxidation compared to ’s methoxyphenyl group, which is susceptible to demethylation .
- Target Engagement: The thiophene core may favor interactions with lipid-rich CNS targets, whereas ’s furopyridine could inhibit kinases via π-stacking with ATP-binding domains .
常见问题
Q. What are the critical steps and considerations for synthesizing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide?
Answer: Synthesis typically involves multi-step organic reactions, including:
- Cyclopentane Ring Functionalization : Introduction of the thiophen-2-yl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, requiring anhydrous conditions and palladium catalysts .
- Amide Bond Formation : Coupling the cyclopentane-thiophene intermediate with 3-(4-(trifluoromethyl)phenyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt) under nitrogen atmosphere to prevent hydrolysis .
- Hydroxyethyl Group Installation : Controlled reduction of a ketone intermediate (e.g., using NaBH4 in ethanol) to avoid over-reduction .
Q. Key Considerations :
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .
Q. How can researchers confirm the structural identity and purity of the synthesized compound?
Answer: Analytical techniques include:
| Technique | Purpose | Example Parameters | Reference |
|---|---|---|---|
| NMR | Confirm stereochemistry and functional groups | -NMR (400 MHz, CDCl): δ 7.6–7.4 (m, 4H, aromatic), 2.9 (t, 2H, CH) | |
| HPLC | Assess purity | C18 column, 70:30 ACN/HO, λ = 254 nm, retention time = 12.3 min | |
| HRMS | Verify molecular formula | ESI-MS: m/z calc. 467.18 [M+H], found 467.19 |
Critical Step : Compare spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically addressed?
Answer: Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:
- Metabolic Stability Assays : Use liver microsomes to predict hepatic clearance and adjust dosing regimens .
- Plasma Protein Binding Studies : Evaluate compound availability using equilibrium dialysis (e.g., 95% bound in human serum) .
- Target Engagement Validation : Employ CRISPR-edited cell lines to confirm on-target effects .
Q. Example Workflow :
Repeat in vitro assays with fresh compound batches.
Conduct PK/PD modeling to align in vitro IC with in vivo efficacy .
Q. What methodologies optimize reaction yield and scalability for large-scale synthesis?
Answer: Optimization strategies include:
| Parameter | Optimization Approach | Impact | Reference |
|---|---|---|---|
| Catalyst | Switch from Pd(PPh) to XPhos Pd G3 | Reduces catalyst loading (5 → 1 mol%) | |
| Solvent | Replace DMF with THF/water biphasic system | Improves yield (65% → 82%) and simplifies purification | |
| Process | Continuous flow synthesis for amidation | Enhances throughput (batch → 5 g/hr) |
Validation : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use Glide XP (Schrödinger) to simulate binding to targets (e.g., AKR1C3 for prostate cancer). Key parameters: hydrophobic enclosure scoring and hydrogen-bond networks .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- Free Energy Calculations : Apply MM-GBSA to predict ΔG (e.g., −9.8 kcal/mol for AKR1C3) .
Validation : Compare with SPR (surface plasmon resonance) data for binding affinity (K = 12 nM) .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- 2D Experiments : Use HSQC and HMBC to assign quaternary carbons and long-range couplings .
- Crystallography : Grow single crystals (e.g., via vapor diffusion with hexane/EtOAc) for X-ray structure validation .
Case Study : A 2.1 Å resolution X-ray structure confirmed the thiophene ring orientation, resolving NOE ambiguities .
Q. How to design structure-activity relationship (SAR) studies for derivative synthesis?
Answer:
- Core Modifications : Vary the cyclopentylmethyl group (e.g., replace with cyclohexyl) to assess steric effects .
- Functional Group Swaps : Substitute trifluoromethyl with cyano to evaluate electronic impacts on receptor binding .
- Bioisosteres : Replace the propanamide with sulfonamide to improve metabolic stability .
Data Analysis : Use IC heatmaps and PCA (principal component analysis) to correlate structural features with activity .
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